Cas no 132185-73-0 (4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI))
![4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI) structure](https://fr.kuujia.com/scimg/cas/132185-73-0x500.png)
132185-73-0 structure
Nom du produit:4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydrox
- kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-beta-D-galactopyranoside
- 6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
- KARGP
- DTXSID50927571
- 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 132185-73-0
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)-2-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
- LMPK12111677
- Kaempferol 3-(2Gal-apiosylrobinobioside)
- Kaempferol-3-O-[.beta.-D-apiofuranosyl(1-2)-.alpha.-rhamno pyranosyl(1-6)]-.beta.-D-galactopyranoside
- CHEMBL2004567
- kaempferol 3-O-(apiofuranosyl-(1/'/'/'-2/'/')-rhamnopyranosyl-(1/'/'/'/'-6/'/'))-galactopyranoside
- Kaempferol 3-(2G-apiosylrobinobioside)
- CHEBI:191719
- 3-[3-[3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- NSC641259
- NCI60_013918
- NSC-641259
- 3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
-
- Piscine à noyau: InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1
- La clé Inchi: PXDYLXHBUIPSMK-MTLNCXRHSA-N
- Sourire: OC1C=CC(C2OC3=CC(=CC(O)=C3C(=O)C=2O[C@@H]2O[C@H](CO[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H](O)[C@H](O)[C@H]2O[C@@H]2OC[C@](O)(CO)[C@H]2O)O)=CC=1
Propriétés calculées
- Qualité précise: 726.200729
- Masse isotopique unique: 726.200729
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 51
- Nombre de liaisons rotatives: 9
- Complexité: 1240
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 13
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -2.2
- Surface topologique des pôles: 304
Propriétés expérimentales
- Dense: 1.78
- Point d'ébullition: 1076°Cat760mmHg
- Point d'éclair: 341.7°C
- Indice de réfraction: 1.742
4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI) Littérature connexe
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
4. Book reviews
132185-73-0 (4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)) Produits connexes
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
